3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine-2,4-dione core. This core is substituted at position 3 with a 4-chlorophenyl group, at positions 5 and 6 with methyl groups, and at position 1 with a 4-nitrobenzyl moiety.
Synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation of substituted oxazine-diones with aromatic aldehydes and amines under alkaline conditions, yielding target compounds in moderate to high yields (46%–86%) . Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemical integrity .
Properties
CAS No. |
687580-87-6 |
|---|---|
Molecular Formula |
C21H16ClN3O4S |
Molecular Weight |
441.89 |
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3 |
InChI Key |
OVKVGZCBQNCSBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione This compound exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing reference drugs Metronidazole and Streptomycin. It also shows moderate activity against Pseudomonas aeruginosa and Candida albicans. However, alkylation at position 1 (e.g., with benzyl chlorides) reduces efficacy. For example, the 4-methylbenzyl-substituted derivative retains activity (MIC = 4 µg/mL against S. aureus), but chloroacetamide derivatives show further diminished potency .
- However, steric bulk from the nitro group could hinder membrane penetration, offsetting gains in potency .
Anticancer Activity
- Target Compound
The 4-nitrobenzyl group likely increases molecular weight (~480–500 g/mol) and logP (>6), which may enhance lipophilicity but reduce aqueous solubility (logSw ≈ -6) . Such properties could limit bioavailability in vivo despite in vitro potency.
Physicochemical Properties
*Estimated based on structural analogs. †Predicted using QSPR models.
Key observations:
- The nitro group in the target compound increases logP by ~1.5 units compared to methyl or benzyl substituents, correlating with higher lipophilicity .
- Reduced polar surface area (PSA) in nitro-substituted derivatives (~90 Ų vs. ~110 Ų in hydroxylated analogs) may improve blood-brain barrier penetration but worsen solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
